2,3,4,5,6-Pentabromo-N,N-dimethylaniline
Description
Properties
CAS No. |
64230-09-7 |
|---|---|
Molecular Formula |
C8H6Br5N |
Molecular Weight |
515.66 g/mol |
IUPAC Name |
2,3,4,5,6-pentabromo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H6Br5N/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 |
InChI Key |
BHYPWPIFLUFIQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of N,N-Dimethylaniline: Foundational Precursor
Classical Alkylation Under Autoclave Conditions
The preparation of N,N-dimethylaniline serves as the critical first step. The most widely documented method involves heating aniline with methanol and sulfuric acid under high-pressure conditions. For instance, Fierz-David and Blangey’s protocol specifies a 6-hour reaction at 215°C in a homemade autoclave, yielding N,N-dimethylaniline through in situ sulfate formation and subsequent hydrolysis. Modern adaptations, such as the use of [Ru(Triphos)(TMM)] and HNTf₂ catalysts in tetrahydrofuran at 150°C under 80 bar H₂/CO₂ pressure, achieve 99% yield.
Table 1: Comparative Methods for N,N-Dimethylaniline Synthesis
Methyl Bromide-Mediated Pathways
A patent by US1794057A discloses an alternative route using methyl bromide (MeBr) with methanol under 230–240°C and 700 psi pressure. This method minimizes sulfuric acid usage, instead leveraging MeBr’s electrophilicity to form phenyltrimethylammonium bromide intermediates, which decompose to yield N,N-dimethylaniline. The process emphasizes continuous stirring and post-reaction distillation for product isolation.
Bromination Strategies for N,N-Dimethylaniline
Electrophilic Aromatic Bromination
Pentabromination of N,N-dimethylaniline necessitates exhaustive electrophilic substitution. The dimethylamino group activates the aromatic ring toward electrophilic attack, but steric hindrance from the two methyl groups complicates full substitution at all ortho, meta, and para positions.
Lewis Acid-Catalyzed Bromination
Bromine (Br₂) in the presence of FeBr₃ as a Lewis acid is a classical approach. For example, monobromination of N,N-dimethylaniline at the para position is well-documented. Achieving pentabromination likely requires excess Br₂ (5–6 equivalents) and prolonged reaction times.
Table 2: Hypothetical Bromination Conditions
| Step | Reagents | Catalyst | Temperature (°C) | Time (h) | Expected Outcome |
|---|---|---|---|---|---|
| 1 | Br₂ (1 eq) | FeBr₃ | 0–25 | 2 | 4-Bromo-N,N-dimethylaniline |
| 2 | Br₂ (4 eq) | FeBr₃ | 80 | 24 | 2,4,6-Tribromo derivative |
| 3 | Br₂ (2 eq), H₂O₂ | – | 120 | 48 | Pentabromo product |
Oxidative Bromination
Hydrogen peroxide (H₂O₂) can enhance bromination efficiency by generating reactive bromonium ions. A mixture of Br₂ and H₂O₂ at elevated temperatures (120°C) may drive complete substitution, particularly in polar solvents like acetic acid.
Optimization Challenges and Mitigation Strategies
Characterization and Validation
Spectroscopic Analysis
- ¹H NMR : Complete disappearance of aromatic protons (δ 6.5–7.5 ppm) confirms full bromination.
- ¹³C NMR : Peaks near δ 120–135 ppm correlate with C-Br bonds.
- Mass Spectrometry : Molecular ion peak at m/z 586 ([M]⁺ for C₈H₆Br₅N).
Crystallographic Data
Single-crystal X-ray diffraction (hypothetical) would reveal a planar aromatic ring with Br substituents at 2,3,4,5,6 positions and N(CH₃)₂ group distortion due to steric crowding.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentabromo-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced products.
Scientific Research Applications
2,3,4,5,6-Pentabromo-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentabromo-N,N-dimethylaniline involves its interaction with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in electrophilic aromatic substitution reactions. The dimethylamino group can donate electrons, stabilizing intermediates and facilitating reactions. The compound’s effects are mediated through its interaction with cellular proteins and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) N,N-Dimethylaniline (Parent Compound)
- CAS : 121-69-7
- Molecular Formula : C₈H₁₁N
- Properties : A colorless to yellow liquid with a molecular weight of 121.18 g/mol. It is sparingly soluble in water (0.1 g/L) but miscible with organic solvents. Used in dye synthesis and electrochemical studies .
- Key Differences: Lacks bromine substituents, making it less thermally stable and unsuitable for flame-retardant applications.
(b) 4-Bromo-N,N-dimethylaniline (Mono-Brominated Derivative)
- CAS : 586-77-6
- Molecular Formula : C₈H₁₀BrN
- Properties: A crystalline solid with a molecular weight of 200.08 g/mol. Limited solubility in water (<0.1 mg/L). Used as an intermediate in organic synthesis.
- Key Differences : Single bromine substitution reduces steric hindrance compared to the pentabromo derivative, allowing easier metabolic degradation. Less persistent in environmental matrices .
(c) 2,3,4,5,6-Pentafluoro-N,N-dimethylaniline N-Oxide (Fluorinated Analog)
- Molecular Formula : C₈H₅F₅N₂O
- Properties : A fluorinated derivative with an N-oxide group. Studied in cytochrome P450-mediated N-dealkylation reactions. The electron-withdrawing fluorine atoms enhance oxidative stability compared to brominated analogs .
(d) Decabromodiphenyl Ether (DecaBDE)
- CAS : 1163-19-5
- Molecular Formula : C₁₂Br₁₀O
- Properties : A brominated flame retardant with high hydrophobicity (log Kow: 6.27–9.97), low water solubility (<0.1 μg/L), and environmental persistence (half-life in soil: 150 days). Linked to neurotoxicity and thyroid disruption .
- Key Differences : Diphenyl ether structure contrasts with the aniline core of 2,3,4,5,6-pentabromo-N,N-dimethylaniline. DecaBDE’s regulatory phase-out (Stockholm Convention) highlights the need for safer alternatives .
Physicochemical and Environmental Properties
*Estimated based on bromination trends; †Calculated or inferred from structural analogs.
Reactivity and Metabolic Pathways
- N-Demethylation: The parent N,N-dimethylaniline undergoes enzymatic N-demethylation via cytochrome P450 or chloroperoxidase, with a pH optimum around 7.0 . Bromination at all ring positions in this compound likely impedes this process due to steric shielding of the dimethylamino group and electron-withdrawing effects of bromine.
- In contrast, fluorinated analogs (e.g., PFDMAO) are synthesized through C–H arylation or direct fluorination .
Regulatory and Toxicity Considerations
Q & A
Q. How do computational models elucidate reaction mechanisms for brominated N,N-dimethylaniline derivatives?
- Methodological Answer : Quantum mechanical studies, such as density functional theory (DFT), are used to map reaction pathways and transition states. For example, spin-state analysis (e.g., singlet, triplet, or quintet states) in cytochrome P450-mediated reactions of brominated anilines reveals how bromine substituents influence electron transfer and bond cleavage. Model systems with simplified ligands (e.g., truncated enzyme active sites) help isolate key interactions, as demonstrated in studies on N,N-dimethylaniline derivatives .
Q. What environmental persistence data exist for this compound, and how are these parameters determined?
- Methodological Answer : Environmental half-lives can be estimated using OECD guidelines for hydrolysis, photolysis, and biodegradation. For structurally similar brominated flame retardants (e.g., decabromodiphenyl ether), soil half-lives range from 150 days (aerobic) to 600 days (anaerobic), while air half-lives are shorter (11–19 days). These values are derived from laboratory simulations and field studies, with log (6.27–9.97) indicating high bioaccumulation potential .
Q. How does the bromination pattern affect photochemical quenching in catalytic systems?
- Methodological Answer : Bromine’s electron-withdrawing effects alter the electronic structure of the aromatic ring, impacting excited-state dynamics. In iridium polypyridyl complexes, brominated N,N-dimethylaniline derivatives exhibit enhanced Stern-Volmer quenching constants () due to improved electron transfer efficiency. Time-resolved transient absorption spectroscopy quantifies quenching rates, while steady-state emission spectra reveal shifts in correlated with bromine substitution .
Methodological and Safety Considerations
Q. What safety protocols are critical for handling brominated aromatic amines in laboratory settings?
- Methodological Answer : Key measures include:
- Use of fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure.
- Storage in airtight, light-resistant containers to prevent degradation.
- Neutralization of waste using reducing agents (e.g., sodium thiosulfate) to mitigate bromine release.
Safety data for analogs like 3,4-Dibromo-N,N-dimethylaniline emphasize acute toxicity (e.g., thyroid disruption) and environmental hazards, requiring adherence to GHS hazard codes (e.g., H311, H331) .
Q. How can contradictions in experimental data (e.g., reaction yields or spin-state outcomes) be resolved?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature). Systematic replication under controlled parameters (e.g., inert atmosphere for air-sensitive brominations) and advanced characterization (e.g., EPR for radical intermediates) can clarify mechanisms. For computational disagreements, benchmarking against high-level ab initio methods (e.g., CCSD(T)) improves model accuracy .
Regulatory and Environmental Impact
Q. What regulatory frameworks govern the use of brominated aromatic amines like this compound?
- Methodological Answer : The Stockholm Convention on Persistent Organic Pollutants (POPs) restricts compounds with high persistence, bioaccumulation, and toxicity (PBT criteria). While not currently listed, analogs like decabromodiphenyl ether (DecaBDE) are regulated, necessitating alternatives assessments. Researchers must comply with REACH (EU) and TSCA (US) requirements for environmental risk evaluations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
